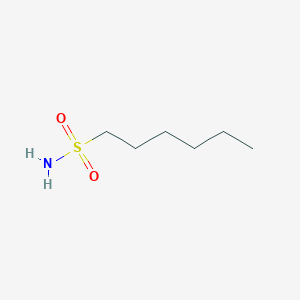

1-Hexanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

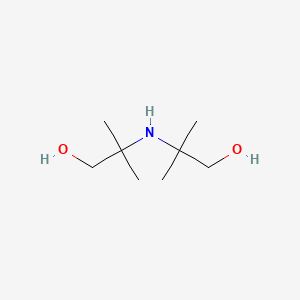

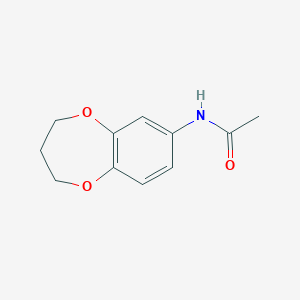

1-Hexanesulfonamide is a chemical compound with the molecular formula C6H15NO2S . It has an average mass of 165.254 Da and a monoisotopic mass of 165.082352 Da .

Synthesis Analysis

The synthesis of sulfonamides, including 1-Hexanesulfonamide, can be achieved through a process called aromatic decarboxylative halosulfonylation . This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis

The molecular structure of 1-Hexanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis

1-Hexanesulfonamide has a molecular weight of 165.25 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 69.58°C, 272.81°C, and 1.085 g/cm3 respectively .Safety And Hazards

Safety data sheets suggest that in case of exposure, one should avoid breathing in dust, mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

特性

CAS番号 |

3144-11-4 |

|---|---|

製品名 |

1-Hexanesulfonamide |

分子式 |

C6H15NO2S |

分子量 |

165.26 g/mol |

IUPAC名 |

hexane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

InChIキー |

RMSHYQAVCSUECE-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)N |

正規SMILES |

CCCCCCS(=O)(=O)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)